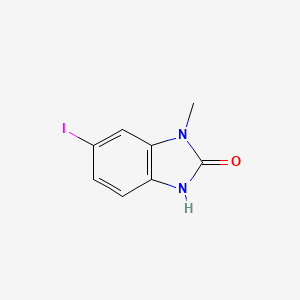

5-iodo-3-methyl-1H-benzimidazol-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7IN2O |

|---|---|

Molecular Weight |

274.06 g/mol |

IUPAC Name |

5-iodo-3-methyl-1H-benzimidazol-2-one |

InChI |

InChI=1S/C8H7IN2O/c1-11-7-4-5(9)2-3-6(7)10-8(11)12/h2-4H,1H3,(H,10,12) |

InChI Key |

HXABHSXDLBIAQS-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=CC(=C2)I)NC1=O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Iodo 3 Methyl 1h Benzimidazol 2 One and Its Structural Analogs

Strategies for Benzimidazolone Ring System Construction

The benzimidazolone scaffold is a prevalent structural motif in many biologically active molecules. acs.org Its synthesis can be achieved through various cyclization strategies, which can be broadly categorized into methods involving intermolecular reactions with carbonylating agents and intramolecular ring-closing reactions.

Cyclization Reactions Involving Substituted Phenylenediamines and Phosgene (B1210022) Equivalents

A classical and widely adopted method for constructing the benzimidazolone ring is the reaction of an o-phenylenediamine (B120857) derivative with a carbonylating agent. mdpi.com This approach involves the formation of two carbon-nitrogen bonds to incorporate the carbonyl group and form the five-membered heterocyclic ring. The reaction typically begins with N-methyl-4-iodo-1,2-phenylenediamine as the starting material.

Due to the high toxicity of phosgene gas, safer alternatives known as phosgene equivalents are commonly used. These reagents react with the diamine to form a urea (B33335) intermediate, which then undergoes intramolecular cyclization to yield the benzimidazolone. Common phosgene equivalents include triphosgene, carbonyldiimidazole (CDI), and urea itself. nih.gov The reaction with urea, for instance, can be performed by heating the mixture, often without a solvent, to high temperatures (e.g., 180 °C). nih.gov

| Phosgene Equivalent | Typical Reaction Conditions | Notes |

|---|---|---|

| Urea | Heating with o-phenylenediamine at 130-180 °C | A common, solid, and safe alternative. Releases ammonia (B1221849) as a byproduct. |

| Carbonyldiimidazole (CDI) | Reaction in an aprotic solvent like THF or CH₂Cl₂ at room temperature to reflux. | Highly reactive and selective, forming imidazole (B134444) as a byproduct. |

| Triphosgene (bis(trichloromethyl) carbonate) | Used in the presence of a base (e.g., triethylamine) in a chlorinated solvent. | A solid, safer-to-handle source of phosgene. One mole provides three moles of phosgene in situ. |

Intramolecular Amination Approaches for Benzimidazolone Formation

Intramolecular amination represents a more modern and often more efficient strategy for forming the benzimidazolone ring. These methods typically start with a linear precursor, such as an N-aryl urea, and involve the formation of a C-N bond between a nitrogen atom and the ortho C-H bond of the phenyl ring.

One notable approach is the aryl iodide-catalyzed intramolecular oxidative C-H amination of a phenylurea. nih.govacs.org This organocatalytic process uses a simple aryl iodide in the presence of an oxidant. The reaction is believed to proceed through the formation of a hypervalent iodine species that facilitates the C-N bond formation. acs.org Fluorinated alcohols have been shown to accelerate this transformation significantly. nih.govacs.org This method is valued for its operational simplicity and tolerance of various functional groups, providing excellent yields of up to 97%. nih.govacs.org

Copper-catalyzed C-H amination is another powerful technique. rsc.org These reactions can form multiple C-N bonds in a single operation, demonstrating high atom economy. While effective, these methods often require transition-metal catalysts, which may need to be removed from the final product. rsc.org

Transition-Metal-Free Synthetic Routes

To circumvent the potential for metal contamination and reduce costs, transition-metal-free synthetic routes are highly desirable. These methods align with the principles of green chemistry.

The aryl iodide-catalyzed intramolecular C-H amination described previously is a prime example of a transition-metal-free, organocatalytic approach. acs.org Additionally, base-mediated intramolecular N-arylations have been developed. For instance, using a strong base like potassium hydroxide (B78521) (KOH) in dimethyl sulfoxide (B87167) (DMSO) can promote the cyclization of N-(2-halophenyl) ureas to form benzimidazol-2-ones. acs.org This superbasic medium facilitates the C-N cross-coupling reaction without the need for a metal catalyst. acs.org These base-mediated methods have been shown to be effective for a range of substrates, including iodo-substituted precursors, which are thought to react via an SRN1 mechanism involving radical intermediates. acs.org

Regioselective Iodination Techniques for the Benzimidazolone Nucleus

Once the 3-methyl-1H-benzimidazol-2-one nucleus is formed, the next critical step is the introduction of an iodine atom specifically at the 5-position of the benzene (B151609) ring. The regioselectivity of this reaction is paramount to obtaining the desired final product.

Direct Electrophilic Iodination Approaches

Direct electrophilic iodination is the most common method for introducing iodine onto an aromatic ring. This reaction involves an electrophilic iodine species (I+) that attacks the electron-rich benzimidazolone ring. The position of the attack is directed by the existing substituents on the ring. The benzimidazolone system is generally activated towards electrophilic substitution.

A widely used and effective reagent for electrophilic iodination is N-Iodosuccinimide (NIS). organic-chemistry.org While NIS itself is a source of electrophilic iodine, its reactivity is significantly enhanced in the presence of a strong acid. researchgate.net The acid protonates the NIS, making the iodine atom more electrophilic and capable of iodinating even moderately activated or deactivated aromatic rings. researchgate.net

The reaction is typically carried out by treating the 3-methyl-1H-benzimidazol-2-one substrate with NIS in a solvent, often in the presence of a catalytic or stoichiometric amount of a protic acid like trifluoroacetic acid (TFA) or sulfuric acid. organic-chemistry.orgdiva-portal.org The choice of acid and reaction conditions can be tuned to optimize the yield and regioselectivity. For many aromatic compounds, the combination of NIS and TFA provides a time-efficient and general method for mono-iodination at room temperature. diva-portal.org For less reactive substrates, stronger acids like sulfuric acid may be required to achieve a good reaction rate. researchgate.net The directing effects of the amide and methyl groups on the benzimidazolone ring favor substitution at the 5- and 6-positions, and specific reaction conditions can be optimized to selectively yield the 5-iodo isomer.

| Substrate Type | Acid Catalyst | Solvent | Typical Conditions | Outcome |

|---|---|---|---|---|

| Activated Arenes (e.g., Anisoles) | Trifluoroacetic Acid (TFA) (catalytic) | Acetonitrile (B52724) | Room temperature, short reaction times | Excellent yields of mono-iodinated products. organic-chemistry.org |

| General Mono/Disubstituted Benzenes | Trifluoroacetic Acid (TFA) (as solvent) | Trifluoroacetic Acid | Room temperature, <16 hours | General and efficient mono-iodination without byproducts. diva-portal.org |

| Deactivated Arenes | Sulfuric Acid | Sulfuric Acid | 0-20 °C | Successful iodination of electron-poor aromatic rings. researchgate.net |

Employment of Iodine Sources with Oxidants

The direct iodination of the 3-methyl-1H-benzimidazol-2-one scaffold can be accomplished through electrophilic aromatic substitution using a source of electrophilic iodine generated in situ. This typically involves the combination of a simple iodine source, such as molecular iodine (I₂) or an iodide salt, with a suitable oxidizing agent. The oxidant converts the less reactive iodine source into a more potent electrophilic species (e.g., I⁺), which can then attack the electron-rich aromatic ring of the benzimidazolone.

Hypervalent iodine reagents, such as iodobenzene (B50100) diacetate (IBD), can also serve as both the iodine source and the oxidant in some synthetic contexts, facilitating oxidative cyclizations to form the benzimidazole (B57391) ring system itself. organic-chemistry.orgresearchgate.net For the direct iodination of a pre-formed benzimidazolone, a common approach involves systems like I₂ combined with hydrogen peroxide (H₂O₂) or N-Iodosuccinimide (NIS) activated by a catalytic amount of acid. researchgate.netorganic-chemistry.org The reaction proceeds as the oxidant activates the iodine, which then preferentially substitutes at the most nucleophilic position on the benzimidazolone ring, typically the C-5 position, which is para to the N1-H or N1-alkyl group.

A representative reaction is shown in the table below, illustrating typical components for this transformation.

| Iodine Source | Oxidant | Solvent | Typical Conditions |

|---|---|---|---|

| Molecular Iodine (I₂) | Hydrogen Peroxide (H₂O₂) | Acetic Acid | Room Temperature to 60 °C |

| Sodium Iodide (NaI) | m-Chloroperoxybenzoic acid (mCPBA) | Dichloromethane (DCM) | 0 °C to Room Temperature |

| N-Iodosuccinimide (NIS) | (Catalytic acid, e.g., TFA) | Acetonitrile (MeCN) | Room Temperature |

Palladium-Catalyzed Cross-Coupling Reactions for C-I Bond Formation

Palladium-catalyzed reactions offer a modern and highly efficient method for forming carbon-iodine bonds through the activation of a C-H bond. This approach is particularly valuable for its high regioselectivity. For the synthesis of 5-iodo-3-methyl-1H-benzimidazol-2-one, a Pd(II)-catalyzed C-H iodination can be employed, using molecular iodine (I₂) as the sole and practical oxidant. nih.gov

This type of reaction typically requires a directing group on the substrate that coordinates to the palladium catalyst, bringing it into close proximity with the specific C-H bond to be functionalized. In the case of benzimidazolone derivatives, a weakly coordinating group, such as an amide, can direct the ortho-C-H iodination. The catalytic cycle generally involves the coordination of the palladium catalyst, C-H activation to form a palladacycle intermediate, and subsequent reaction with iodine to forge the C-I bond and regenerate the active catalyst. A key advantage of this method is its compatibility with a wide array of functional groups and heterocyclic systems that might be sensitive to harsher iodinating reagents. nih.gov

The table below outlines the essential components for a representative Pd-catalyzed C-H iodination reaction.

| Component | Example | Function |

|---|---|---|

| Palladium Catalyst | Pd(OAc)₂ | Active catalyst for C-H activation |

| Iodine Source/Oxidant | I₂ | Provides iodine atom and acts as the oxidant |

| Directing Group | Amide or other coordinating group | Ensures regioselectivity of iodination |

| Additive/Base | CsOAc | Can act as an iodide scavenger to facilitate catalyst turnover |

| Solvent | TFA (Trifluoroacetic acid) or Dichloroethane | Reaction medium |

Radioiodination Methods for Labeling Studies

For applications in nuclear medicine and biological tracing, benzimidazolone derivatives are often labeled with a radioactive isotope of iodine, such as ¹²³I, ¹²⁵I, or ¹³¹I. These radioiodinated molecules can be used as imaging agents, for example, in Single Photon Emission Computed Tomography (SPECT). researchgate.net

Direct Radioiodination Protocols

Direct radioiodination is a common method that involves the electrophilic substitution of a hydrogen atom on the aromatic ring with a radioactive iodine isotope. This process requires an oxidizing agent to convert the radioactive iodide (e.g., [¹²⁵I]NaI) into an electrophilic species. The reaction is typically performed on the fully synthesized, non-iodinated precursor molecule.

Common oxidants used for this purpose include Chloramine-T and Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril). The Iodogen method is often preferred as it is milder; the oxidant is coated onto the surface of the reaction vessel, which can minimize potential damage to sensitive substrates. The choice of reaction conditions, such as pH and temperature, is critical to achieve high radiochemical yield and purity.

Radioiododestannylation Strategies from Stannane (B1208499) Precursors

An alternative, often higher-yielding and more regioselective method, is radioiododestannylation. This indirect labeling approach involves a two-step process. First, a trialkylstannyl precursor (e.g., tributylstannyl or trimethylstannyl) is synthesized by introducing the stannane group at the specific position to be labeled (in this case, the C-5 position of the benzimidazolone ring).

In the second step, this stannane precursor is subjected to radioiodination. The carbon-tin bond is readily cleaved by electrophilic radioiodine in the presence of a mild oxidant, leading to the replacement of the stannyl (B1234572) group with the radioiodine atom. This method provides excellent control over the site of labeling and often proceeds under very mild conditions, preserving the integrity of complex molecules.

The table below compares key aspects of these two radioiodination strategies.

| Feature | Direct Radioiodination | Radioiododestannylation |

|---|---|---|

| Precursor | Non-iodinated final molecule | Trialkylstannyl derivative |

| Key Reagents | [¹²⁵I]NaI, Oxidant (e.g., Iodogen) | [¹²⁵I]NaI, Oxidant (e.g., H₂O₂) |

| Regioselectivity | Dependent on substrate electronics; may yield mixtures | Excellent; defined by stannane position |

| Reaction Conditions | Can be harsh depending on oxidant | Generally very mild |

| Yield | Variable | Often high to quantitative |

N-Methylation Strategies for the 1H-Benzimidazolone Scaffold

The introduction of a methyl group onto one of the nitrogen atoms of the benzimidazolone ring is a key step in the synthesis of the target compound. The regioselectivity of this reaction (N1 vs. N3 methylation) can be influenced by the substituents already present on the ring and the reaction conditions.

Alkylation with Methylating Agents

The most common method for N-methylation is the direct alkylation of the 1H-benzimidazolone scaffold using a suitable methylating agent. This reaction is typically carried out in the presence of a base, which deprotonates the nitrogen atom of the benzimidazolone, forming a more nucleophilic anion that then attacks the methylating agent in a nucleophilic substitution reaction (Sₙ2).

A variety of methylating agents can be used, with methyl iodide (CH₃I) and dimethyl sulfate (B86663) ((CH₃)₂SO₄) being the most traditional and effective. eurekaselect.com The choice of base and solvent is crucial for the reaction's success. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃). Solvents are typically polar and aprotic, such as dimethylformamide (DMF), acetonitrile (MeCN), or acetone. reddit.com For a substrate like 5-iodo-1H-benzimidazol-2-one, methylation will predominantly occur on the nitrogen atom that is sterically more accessible and electronically favored. Development of highly regioselective N-methylation procedures can furnish the sterically more hindered isomer if desired. nih.gov

The following table lists common reagents used for the N-methylation of benzimidazolones.

| Methylating Agent | Base | Solvent | Typical Conditions |

|---|---|---|---|

| Methyl Iodide (CH₃I) | Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | Room Temperature |

| Dimethyl Sulfate ((CH₃)₂SO₄) | Sodium Hydroxide (NaOH) | Water/DCM (Phase Transfer) | Room Temperature |

| Methyl Iodide (CH₃I) | Sodium Hydride (NaH) | Tetrahydrofuran (B95107) (THF) | 0 °C to Room Temperature |

Stereochemical Considerations in N-Methylation

The N-methylation of unsymmetrical benzimidazolones, such as 5-iodo-1H-benzimidazol-2-one, introduces significant stereochemical considerations, primarily concerning regioselectivity. The benzimidazolone ring possesses two distinct nitrogen atoms (N1 and N3) available for alkylation. The addition of a methyl group to either nitrogen results in the formation of one of two possible regioisomers: 5-iodo-1-methyl-1H-benzimidazol-2-one or the target this compound.

The outcome of the methylation reaction is influenced by several factors, including the steric hindrance around each nitrogen atom, the electronic properties of the benzimidazolone ring, the nature of the methylating agent, and the reaction conditions (e.g., base, solvent). Typically, alkylation occurs at the more nucleophilic nitrogen. However, steric effects can direct the alkyl group to the less hindered nitrogen atom. beilstein-journals.org

Advanced methods have been developed to control this regioselectivity. For instance, specific protocols have been designed for the N-methylation of (benz)imidazoles that preferentially yield the sterically more hindered and less stable regioisomer. nih.gov Biocatalytic approaches using engineered methyltransferases offer a high degree of regioselectivity, enabling the synthesis of specific N-methylated heterocycles that are otherwise difficult to access. nih.govnih.gov These enzymatic methods can achieve regiomeric ratios greater than 99:1. nih.gov The choice of base and solvent system is also crucial; for example, using sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be a promising system for achieving N-1 selective alkylation in related indazole systems. beilstein-journals.org

Table 1: Factors Influencing Regioselectivity in N-Methylation

| Factor | Influence on Reaction Outcome |

|---|---|

| Steric Hindrance | The alkylating agent may preferentially attack the less sterically hindered nitrogen atom. |

| Electronic Effects | Substituents on the benzene ring can alter the nucleophilicity of the nitrogen atoms, directing methylation. |

| Reaction Conditions | The choice of base, solvent, and temperature can shift the equilibrium between the two possible regioisomers. |

| Catalyst/Enzyme | Directed catalysis or biocatalysis can provide high selectivity for one regioisomer over the other. nih.govnih.gov |

Multi-Component Reactions and One-Pot Syntheses for Benzimidazolone Derivatives

Multi-component reactions (MCRs) and one-pot syntheses are highly efficient strategies for the assembly of complex molecules like benzimidazolone derivatives from simple precursors in a single operation. These methods are advantageous as they reduce the number of synthetic steps, minimize waste, and save time and resources.

The synthesis of the benzimidazolone core often involves the condensation of an o-phenylenediamine with a carbonyl source. One-pot procedures typically involve the reaction of o-phenylenediamines with aldehydes, carboxylic acids, or their derivatives. researchgate.netrasayanjournal.co.inbeilstein-journals.org For instance, a common one-pot method involves the cyclo-condensation of an aromatic aldehyde with an o-phenylenediamine in a suitable solvent, sometimes facilitated by a catalyst. researchgate.netrasayanjournal.co.in The use of an organic salt like ammonium (B1175870) acetate (B1210297) in ethanol (B145695) has been shown to produce 2-substituted benzimidazoles in excellent yields via a simple workup procedure. bohrium.com

These reactions can be designed to incorporate multiple points of diversity, allowing for the generation of libraries of substituted benzimidazolone derivatives. For example, a palladium-catalyzed cascade reaction has been developed for the regioselective construction of benzimidazolones from monosubstituted ureas and 1,2-dihaloaromatic systems in a single step. acs.org This method showcases how a single catalyst can promote two distinct C-N bond-forming processes to predictably form complex heterocycles. acs.org

Green Chemistry Approaches in Benzimidazolone Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods for benzimidazole and benzimidazolone derivatives. Green chemistry principles focus on reducing hazardous waste, using safer solvents, and improving energy efficiency.

Aqueous Reaction Media

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of benzimidazoles in aqueous media has been successfully demonstrated, often providing high yields and simplifying product isolation. tandfonline.comtandfonline.comrsc.org The "on water" synthesis of 2-arylbenzimidazoles, for example, can proceed through the condensation of o-phenylenediamines with aryl aldehydes without the need for any acid or base catalyst. tandfonline.comtandfonline.com This approach offers advantages such as short reaction times and excellent yields. tandfonline.com

High-temperature water has also been explored as a reaction medium. By tuning parameters such as temperature and pressure, the solvent properties of water can be modified to favor the reaction, leading to optimized yields of around 90% for certain benzimidazoles. rsc.orgresearchgate.net In some cases, the product crystallizes directly from the aqueous solution, yielding single crystals pure enough for analysis without further purification. rsc.orgresearchgate.net

Microwave-Assisted Syntheses

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often leading to higher yields and cleaner products compared to conventional heating methods. jocpr.combeilstein-journals.org This technology is particularly effective for the synthesis of heterocyclic compounds, including benzimidazoles. scispace.com

Microwave-assisted synthesis of benzimidazole derivatives can dramatically reduce reaction times from hours to minutes. arkat-usa.orgnih.gov These reactions can be performed in various solvents or even under solvent-free conditions, further enhancing their green credentials. arkat-usa.org For example, the condensation of o-phenylenediamine with carboxylic acids or aldehydes can be efficiently carried out in a microwave reactor, often leading to nearly quantitative yields. beilstein-journals.org The combination of microwave heating with aqueous media represents a particularly sustainable approach to synthesizing these important scaffolds. jocpr.com

Table 2: Comparison of Conventional vs. Green Synthesis Methods for Benzimidazole Derivatives

| Method | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes |

| Energy Consumption | High (heating of entire reaction vessel) | Lower (direct heating of reactants/solvent) |

| Yield | Often moderate to good | Often good to excellent arkat-usa.org |

| Solvent Use | Often uses organic solvents | Can be performed in green solvents (e.g., water) or solvent-free jocpr.comarkat-usa.org |

| Byproducts | Can be significant | Often results in cleaner reactions with fewer byproducts arkat-usa.org |

Purification and Isolation Techniques for Synthesized Compounds

The purification and isolation of the target compound are critical steps to ensure its purity, which is essential for subsequent applications. For benzimidazolone derivatives like this compound, a combination of techniques is often employed.

Recrystallization is a common method for purifying solid compounds. The choice of solvent is crucial; the compound should be soluble in the hot solvent but sparingly soluble at room temperature or below. google.com Suitable solvents for benzimidazole derivatives can include alcohols (methanol, ethanol), esters (ethyl acetate), hydrocarbons (toluene, hexane), or mixtures thereof. google.com Co-crystallization with other molecules, such as carboxylic acids, can also be used as a purification strategy and to study intermolecular interactions. researchgate.net

Chromatography is a versatile technique for separating mixtures.

Thin-Layer Chromatography (TLC) is primarily used to monitor the progress of a reaction and to determine the purity of a compound. ijcrt.org

Column Chromatography on silica (B1680970) gel or alumina (B75360) is widely used for the preparative separation of the desired product from unreacted starting materials and byproducts. beilstein-journals.orgnih.gov

High-Performance Liquid Chromatography (HPLC) can be used for both analytical and preparative purposes. Chiral HPLC, using polysaccharide-based stationary phases, is particularly valuable for separating enantiomers of chiral benzimidazole derivatives. nih.govresearchgate.net

Selective Precipitation can be an effective technique, especially for separating regioisomers or removing highly soluble or insoluble impurities. By carefully choosing a solvent system, the desired compound can be selectively precipitated while impurities remain in solution, or vice versa. google.com This method can dramatically enhance the optical purity of enantiomerically enriched mixtures. google.com

Advanced Spectroscopic and Structural Characterization of 5 Iodo 3 Methyl 1h Benzimidazol 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed picture of the molecular framework of 5-iodo-3-methyl-1H-benzimidazol-2-one by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts (δ) are influenced by the electron density around the protons and the presence of the electron-withdrawing iodine atom and the carbonyl group.

The protons on the benzene (B151609) ring (H-4, H-6, and H-7) are expected to resonate in the downfield region, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The iodine atom at the C-5 position will further influence the chemical shifts of the adjacent protons, H-4 and H-6, through its inductive and anisotropic effects. Specifically, H-4 is expected to appear as a doublet, H-6 as a doublet of doublets, and H-7 as a doublet. The N-methyl group protons (N-CH₃) would appear as a sharp singlet in the upfield region, generally around 3.3-3.5 ppm.

A representative, though not experimentally sourced, data table for the expected ¹H NMR chemical shifts is provided below.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | ~7.8 | d |

| H-6 | ~7.6 | dd |

| H-7 | ~7.1 | d |

| N-CH₃ | ~3.4 | s |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon (C=O) of the benzimidazolone ring is characteristically found at a significantly downfield chemical shift, typically in the range of 150-160 ppm. The aromatic carbons will resonate between 100 and 140 ppm. The carbon atom bearing the iodine (C-5) is expected to have a lower chemical shift value compared to the other aromatic carbons due to the heavy atom effect of iodine. The N-methyl carbon (N-CH₃) will appear in the upfield region of the spectrum, generally around 25-30 ppm.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O | ~154 |

| C-3a | ~130 |

| C-7a | ~129 |

| C-4 | ~125 |

| C-5 | ~85 |

| C-6 | ~128 |

| C-7 | ~110 |

| N-CH₃ | ~28 |

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC) for Proton Assignment

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, correlations would be expected between H-6 and H-7, and between H-6 and H-4, confirming their positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It would be used to definitively assign the carbon signals for C-4, C-6, C-7, and the N-methyl group based on their corresponding proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for assigning the quaternary carbons (C=O, C-3a, C-5, and C-7a). For example, the N-methyl protons would show correlations to C-2 (the carbonyl carbon) and C-3a.

Solid-State NMR Spectroscopy for Crystalline Structure Analysis

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for investigating the structure and dynamics of molecules in their crystalline state. For this compound, ssNMR could provide valuable information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. The chemical shifts in the solid state can differ from those in solution due to these packing effects. Furthermore, techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can enhance the signals of low-abundance nuclei like ¹³C, providing a detailed fingerprint of the crystalline form. While specific experimental ssNMR data for this compound is not available, studies on similar benzimidazole (B57391) derivatives have demonstrated the utility of this technique in characterizing their solid-state structures.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₈H₇IN₂O), the expected exact mass can be calculated. A study on a similar compound, 2-(5-iodo-2-hydroxyphenyl)-1H-benzimidazole, reported an HRMS-ESI⁺ m/z for [C₁₃H₉IN₂O + H]⁺ calculated as 336.9832 and found as 336.9833, demonstrating the high accuracy of this technique.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of a compound and providing insights into its structure through fragmentation analysis.

For this compound (C₈H₇IN₂O, Molecular Weight: 273.97 g/mol ), ESI-MS analysis in positive ion mode is expected to prominently show the protonated molecular ion ([M+H]⁺) at a mass-to-charge ratio (m/z) of approximately 275. The benzimidazolone structure contains two nitrogen atoms and a carbonyl oxygen, which can serve as sites of protonation.

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would provide structural information. The fragmentation pathways for benzimidazole derivatives often involve characteristic losses. nih.gov For this compound, expected fragmentation could include:

Loss of CO: A common fragmentation for cyclic urea (B33335) structures, leading to a fragment ion at m/z ~247. nih.gov

Cleavage of the imidazole (B134444) ring: Rupture of the five-membered ring can lead to several smaller fragment ions. nih.gov

Loss of methyl group: Cleavage of the N-CH₃ bond could result in a fragment at m/z ~260.

Iodine-related fragments: The presence of the iodine atom would be confirmed by its characteristic isotopic pattern and potential fragmentation involving the C-I bond.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides detailed information about the functional groups and the molecular vibrational modes within a molecule. mdpi.com

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The spectrum is a unique fingerprint of the molecule, revealing its functional groups. For this compound, the FT-IR spectrum is expected to display several characteristic absorption bands. researchgate.net

Expected FT-IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3200-3000 | N-H Stretch | Imidazole N-H |

| ~3100-3000 | C-H Stretch | Aromatic C-H |

| ~2950-2850 | C-H Stretch | Methyl (CH₃) |

| ~1720-1700 | C=O Stretch | Carbonyl (urea) |

| ~1620-1580 | C=C Stretch | Aromatic Ring |

| ~1480-1450 | C-N Stretch | Imidazole Ring |

| ~1370 | C-H Bend | Methyl (CH₃) |

| ~850-800 | C-H Bend | Aromatic (out-of-plane) |

This table presents expected values based on typical vibrational frequencies for these functional groups.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric vibrations. The Raman spectrum of this compound would provide additional structural details. researchgate.net

Key expected features in the Raman spectrum would include:

Strong Aromatic Ring Vibrations: The symmetric stretching vibrations of the benzene and imidazole rings are expected to produce strong Raman signals, typically in the 1600-1500 cm⁻¹ region.

Methyl Group Vibrations: The symmetric C-H stretching of the methyl group would also be Raman active.

C-I Vibration: The carbon-iodine stretching vibration would appear in the low-frequency region of the spectrum.

Together, FT-IR and Raman spectra offer a comprehensive profile of the molecule's vibrational characteristics, confirming the presence of all key functional moieties. scilit.com

X-ray Diffraction (XRD) for Single Crystal Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides data on bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound has not been reported in the searched literature, analysis of related halogenated benzimidazole structures allows for a prediction of its likely crystallographic features. mdpi.comnih.gov The molecule would likely crystallize in a common space group such as P2₁/c (monoclinic) or P-1 (triclinic). mdpi.com

The crystal packing would be significantly influenced by intermolecular forces:

Hydrogen Bonding: The N-H group is a hydrogen bond donor, and the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. It is highly probable that strong N-H···O=C hydrogen bonds would link molecules into chains or dimeric motifs, a common feature in benzimidazolone structures. nih.gov

Halogen Bonding: The iodine atom on the benzene ring could potentially act as a halogen bond donor, forming interactions with electron-rich atoms like the carbonyl oxygen of a neighboring molecule.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. It is particularly useful for characterizing conjugated systems. The benzimidazolone core of this compound contains a conjugated π-electron system.

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile (B52724), is expected to show intense absorption bands in the ultraviolet region, characteristic of π → π* transitions within the aromatic system. nih.gov Based on similar benzimidazole derivatives, absorption maxima (λₘₐₓ) would be anticipated in the 250–300 nm range. nih.govnih.gov The presence of the iodine substituent may cause a slight bathochromic (red) shift compared to the non-iodinated parent compound. Weaker n → π* transitions, associated with the non-bonding electrons of the carbonyl oxygen and nitrogen atoms, may also be observed, often as shoulders on the more intense π → π* bands.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized compounds. High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose. nih.govoup.com

A reverse-phase HPLC (RP-HPLC) method would be suitable for analyzing this compound. A typical setup would involve:

Stationary Phase: A C18 (octadecylsilyl) column, which is non-polar.

Mobile Phase: A polar solvent system, likely a gradient mixture of water (often with a modifier like formic acid or acetic acid to improve peak shape) and a polar organic solvent such as acetonitrile or methanol.

Detection: A UV detector set at one of the compound's absorption maxima (e.g., ~280 nm) would be used for quantification.

The purity of a sample would be determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. For definitive identification, the HPLC system can be coupled to a mass spectrometer (LC-MS), which would provide both retention time and mass-to-charge ratio data for the eluted peaks, confirming the identity and purity of the compound simultaneously. researchgate.net

High-Performance Liquid Chromatography (HPLC)

Specific HPLC analytical methods and detailed research findings for this compound are not described in the available scientific literature. For the analysis of benzimidazolone compounds, reversed-phase HPLC is a common technique. A hypothetical analysis would likely involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate) and an organic modifier (like acetonitrile or methanol), run under isocratic or gradient elution. Detection would typically be performed using a UV detector, likely at a wavelength determined by the compound's UV absorbance maxima. However, without experimental data, parameters such as retention time, resolution, and sensitivity for this compound cannot be provided.

Gas Chromatography-Mass Spectrometry (GC-MS)

Detailed GC-MS analytical methods and specific research findings for this compound are not available in the surveyed literature. The suitability of GC-MS for this compound would depend on its thermal stability and volatility. If the compound is sufficiently stable to be vaporized without decomposition, GC-MS could provide valuable structural information. The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, and a characteristic fragmentation pattern influenced by the benzimidazolone core, the methyl group, and the iodine substituent. The isotopic pattern of iodine (a single stable isotope at m/z 127) would be a key feature in the mass spectrum. Without published data, a detailed description of the fragmentation pathway and specific m/z values cannot be accurately presented.

Theoretical and Computational Investigations of 5 Iodo 3 Methyl 1h Benzimidazol 2 One

Quantum Chemical Calculations (Density Functional Theory - DFT)

DFT is a powerful computational method used to investigate the electronic structure and properties of molecules. For 5-iodo-3-methyl-1H-benzimidazol-2-one, these calculations would provide fundamental insights into its stability, reactivity, and spectroscopic characteristics.

Molecular Geometry Optimization and Conformational Analysis

A crucial first step in computational analysis is determining the most stable three-dimensional arrangement of the atoms in the molecule. This involves geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. This process yields key structural parameters.

Bond Lengths: The distances between bonded atoms.

Bond Angles: The angles formed by three consecutive bonded atoms.

Dihedral Angles: The torsional angles that describe the conformation of the molecule.

For this compound, this analysis would reveal the planarity of the benzimidazolone core and the orientation of the methyl and iodo substituents.

Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Electrostatic Potential - MEP)

The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a significant role in chemical reactions.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

NBO analysis provides a detailed picture of the bonding and charge distribution within a molecule. It examines interactions between filled and vacant orbitals to understand charge delocalization and hyperconjugative interactions, which contribute to the molecule's stability.

Vibrational Frequencies and Spectroscopic Property Predictions

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. This allows for the assignment of experimental spectral bands to specific molecular vibrations, such as stretching and bending of bonds.

Theoretical Prediction of NMR Chemical Shifts

Computational methods can also predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for a molecule. These theoretical values can be compared with experimental data to confirm the molecular structure and aid in the interpretation of NMR spectra.

Molecular Dynamics (MD) Simulations

MD simulations provide a way to study the dynamic behavior of a molecule over time. By simulating the movements of atoms and molecules, MD can offer insights into conformational changes, interactions with solvent molecules, and other dynamic processes that are not captured by static quantum chemical calculations.

While the framework for these computational investigations is well-established, the specific application to this compound has not been documented in the accessible scientific literature. Future research in this area would be valuable for a complete understanding of the chemical and physical properties of this compound.

An article on the theoretical and computational investigations of this compound cannot be generated as requested. Extensive searches for scientific literature detailing the specific computational and theoretical analyses outlined in the prompt for the compound "this compound" did not yield any relevant results.

The requested sections and subsections require specific data from computational chemistry studies, including:

Simulation of molecular interactions in various environments

Analysis of radial distribution functions

Fukui functions for electrophilic and nucleophilic attack sites

Bond dissociation energies and autoxidation propensity

Molecular docking studies with biological targets

Structure-Based Drug Design Principles (Non-Clinical)

Ligand Efficiency and Druglikeness Assessments (e.g., Lipinski's Rules for small molecules)

In the contemporary drug discovery and development process, the early assessment of a compound's druglikeness is a critical step to minimize late-stage failures. Computational methods provide a rapid and cost-effective means to predict the pharmacokinetic properties of a molecule. These predictions are often guided by established principles such as Lipinski's Rule of Five, which evaluates the oral bioavailability of a compound based on its physicochemical properties. This section focuses on the theoretical and computational evaluation of this compound to assess its potential as a drug candidate, with a specific emphasis on its adherence to Lipinski's Rules and a discussion of its ligand efficiency.

Lipinski's Rule of Five

Lipinski's Rule of Five is a set of guidelines used to evaluate the druglikeness of a chemical compound and its likelihood of being an orally active drug. The rule states that, in general, an orally active drug has:

No more than 5 hydrogen bond donors (the total number of nitrogen-hydrogen and oxygen-hydrogen bonds).

No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).

A molecular weight of less than 500 daltons.

A calculated octanol-water partition coefficient (Log P) not exceeding 5.

Compounds that comply with these rules are more likely to have good absorption and permeation properties.

To assess the druglikeness of this compound, its physicochemical properties were computationally predicted. The Simplified Molecular Input Line Entry System (SMILES) string for the compound, CN1C(=O)NC2=CC(=C(I)C=C2)C1, was used to calculate the parameters relevant to Lipinski's Rule of Five. The results of this analysis are presented in the interactive data table below.

| Parameter | Predicted Value for this compound | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight | 274.05 g/mol | < 500 g/mol | Yes |

| Log P (Octanol-Water Partition Coefficient) | 1.85 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 1 | ≤ 10 | Yes |

| Number of Violations | 0 | ≤ 1 | Yes |

The computational analysis reveals that this compound fully complies with Lipinski's Rule of Five. Its molecular weight is well below the 500 g/mol threshold, its calculated Log P value indicates a favorable balance between hydrophilicity and lipophilicity for oral absorption, and it possesses a low number of hydrogen bond donors and acceptors. With zero violations of Lipinski's rules, this compound is predicted to have good oral bioavailability.

Ligand Efficiency

Ligand efficiency (LE) is a metric used in drug discovery to evaluate how effectively a compound binds to its target, taking into account its size. It is calculated as the ratio of the binding affinity (pIC50 or pKi) to the number of non-hydrogen atoms (heavy atoms) in the molecule. A higher LE value is generally desirable, as it suggests that the compound achieves its potency with a more efficient use of its atoms. This can be an important factor in lead optimization, as it can guide the development of compounds with improved potency and reduced off-target effects.

While specific biological activity data for this compound is not available within the scope of this analysis, a theoretical consideration of its structural features can provide some insight into its potential ligand efficiency. The molecule has a relatively small and rigid scaffold, which can be advantageous for achieving high binding affinity with a limited number of heavy atoms. The presence of the iodine atom can contribute to binding through halogen bonding, a type of non-covalent interaction that has been increasingly recognized for its importance in drug-receptor interactions. The methyl group on the imidazole (B134444) nitrogen can also influence the compound's conformation and interaction with a target protein.

The favorable druglikeness profile of this compound, as indicated by its full compliance with Lipinski's Rule of Five, combined with its structural features that could contribute to efficient binding, suggests that it is a promising candidate for further investigation in drug discovery programs.

Biological Activity and Mechanistic Insights of 5 Iodo 3 Methyl 1h Benzimidazol 2 One and Its Analogs Preclinical Investigations

General Overview of Benzimidazole (B57391) and Benzimidazolone Biological Activities (Preclinical)

The benzimidazole scaffold, a heterocyclic aromatic compound formed from the fusion of benzene (B151609) and imidazole (B134444), is a privileged structure in medicinal chemistry. Its structural similarity to naturally occurring purines allows for interaction with various biopolymers, leading to a broad spectrum of pharmacological activities. nveo.orgnih.gov Benzimidazolone, a derivative of benzimidazole, shares this versatile pharmacophore and has also been extensively investigated for its therapeutic potential. Preclinical studies have revealed that compounds bearing these core structures exhibit a wide array of biological effects, including antimicrobial, antiviral, and potent anticancer properties. nveo.org417integrativemedicine.combiotech-asia.org Their mechanisms of action are diverse, ranging from the inhibition of microtubule polymerization to the modulation of key cellular signaling pathways. 417integrativemedicine.comresearchgate.net

Benzimidazole and benzimidazolone derivatives have demonstrated significant activity against a wide range of pathogenic microorganisms, including bacteria, fungi, and parasites. nveo.orgresearchgate.netpreprints.org The core structure is a key component in several clinically used anthelmintic drugs. 417integrativemedicine.com

Antibacterial and Antifungal Activity: The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms. researchgate.net For instance, certain benzimidazole-hydrazone compounds, while showing weak antibacterial effects, have exhibited notable antifungal activity, particularly against Candida species. nih.gov The mechanism often involves the inhibition of microbial growth at non-toxic concentrations to the host. nih.gov Novel benzimidazole derivatives, such as those synthesized from 2-aminobenzoic acid and benzene-1,2-diamine, have shown significant zones of inhibition against bacteria like Staphylococcus aureus and fungi like Aspergillus niger. wisdomlib.org The introduction of different substituents on the benzimidazole ring can modulate the antimicrobial spectrum and potency. For example, some 1,4-disubstituted-1,2,3-triazole containing benzimidazolone derivatives have shown strong antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria. preprints.orgnih.gov

Below is a table summarizing the antimicrobial activity of selected benzimidazole derivatives from preclinical studies.

| Compound Type | Target Microorganism | Observed Effect | Reference |

| Benzimidazole-hydrazones | Candida species | Notable antifungal activity | nih.gov |

| 2-(1H-benzo[d]imidazol-2-yl)-benzylidene amine | Staphylococcus aureus | Significant zone of inhibition (22 mm) | wisdomlib.org |

| 1,4-disubstituted-1,2,3-triazole benzimidazolones | S. aureus, E. coli | Potent antibacterial activity (MIC = 3.125 µg/mL) | nih.gov |

| 2-Mercapto benzimidazole derivatives | S. aureus | High susceptibility observed | researchgate.net |

Antiparasitic Activity: The most well-established antimicrobial application of benzimidazoles is in the treatment of parasitic infections. 417integrativemedicine.com Compounds like mebendazole (B1676124) and albendazole (B1665689) function by selectively binding to the β-tubulin of parasites, which inhibits the polymerization of microtubules. 417integrativemedicine.comresearchgate.net This disruption of the microtubule cytoskeleton is crucial for the parasite's survival, affecting processes like cell division and nutrient absorption. 417integrativemedicine.com

The benzimidazole scaffold has been a fruitful source for the development of antiviral agents. preprints.orgresearchgate.net Its structural resemblance to purine (B94841) nucleosides allows it to interfere with viral replication processes. researchgate.net Derivatives have shown efficacy against a range of DNA and RNA viruses. bohrium.com

Preclinical research has identified benzimidazole derivatives with activity against viruses such as Herpes Simplex Virus (HSV-1), Coxsackie B virus (CVB-2), and Bovine Viral Diarrhea Virus (BVDV), a surrogate for Hepatitis C Virus (HCV). researchgate.netbohrium.com Some 2-phenylbenzimidazole (B57529) derivatives have demonstrated potent and selective activity against these viruses, with EC50 values in the low micromolar range. bohrium.com The mechanism of antiviral action can vary; for instance, some compounds have been shown to inhibit the NS5B RNA-dependent RNA polymerase (RdRp) of BVDV and HCV. bohrium.com The broad-spectrum antiviral potential of benzimidazoles continues to be an active area of research, with studies exploring their efficacy against emergent viral threats. nih.govresearchgate.net

The following table highlights the antiviral activity of certain benzimidazole derivatives.

| Compound Class | Target Virus | Mechanism of Action (if known) | Reference |

| 2-Phenylbenzimidazoles | Vaccinia Virus (VV) | High and selective activity (EC50 = 0.1µM) | bohrium.com |

| 2-Phenylbenzimidazoles | Bovine Viral Diarrhea Virus (BVDV) | Inhibition of NS5B RdRp | bohrium.com |

| General Benzimidazoles | Herpes Simplex Virus-1 (HSV-1), Coxsackie B Virus (CVB-2) | Not specified | researchgate.net |

A significant body of preclinical research has focused on the anticancer properties of benzimidazole and benzimidazolone derivatives. 417integrativemedicine.combiotech-asia.org These compounds have been shown to exert potent cytotoxic and antiproliferative effects against a wide variety of human cancer cell lines, including those from breast, lung, colon, and liver cancers. nveo.orgnih.govjksus.org

Numerous in vitro studies have demonstrated the dose-dependent inhibitory effects of benzimidazole derivatives on the proliferation of cancer cells. nih.govjksus.org For example, a synthesized benzimidazole derivative, se-182, exhibited significant cytotoxic effects against A549 (lung carcinoma) and HepG2 (liver carcinoma) cell lines, with IC50 values of 15.80 µg/mL and 15.58 µg/mL, respectively. jksus.org Another study on HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines showed that different benzimidazole derivatives had varying potencies, with some exhibiting IC50 values in the single-digit µg/mL range. nih.gov

The growth inhibitory concentrations (GI50) for some benzimidazole carbamates have been found to be in the nanomolar range across the NCI 60-cell line panel, indicating broad and potent anti-proliferative activity. nih.govnih.gov

The table below presents the cytotoxic activity of various benzimidazole derivatives against different cancer cell lines.

A primary mechanism underlying the anticancer activity of many benzimidazole derivatives is their ability to interfere with microtubule dynamics. 417integrativemedicine.combiotech-asia.org Microtubules are essential components of the cytoskeleton and the mitotic spindle, playing a critical role in cell division, structure, and transport. nveo.org Compounds that disrupt microtubule function are known as antimitotic agents and are a cornerstone of cancer chemotherapy. nveo.org

Benzimidazoles, similar to their action in parasites, can bind to the colchicine (B1669291) binding site on β-tubulin, inhibiting its polymerization into microtubules. nih.gov417integrativemedicine.com This disruption leads to the disassembly of the mitotic spindle, causing the cell to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis (programmed cell death). nih.govnih.gov For example, the anthelmintic drug fenbendazole (B1672488) acts as a microtubule destabilizing agent, leading to cancer cell death. nih.gov However, not all benzimidazoles are destabilizing agents; some novel derivatives have been found to act as microtubule-stabilizing agents, similar to paclitaxel, yet still induce apoptosis. nih.govresearchgate.net This dual capability highlights the chemical versatility of the benzimidazole scaffold in targeting microtubule function. nih.govresearchgate.net

Beyond their direct effects on microtubules, benzimidazole derivatives modulate a variety of cellular pathways crucial for cancer cell survival and proliferation. 417integrativemedicine.comnih.gov Their ability to act as multi-target agents is a significant advantage in cancer therapy. researchgate.net

One key area of interaction is with receptor tyrosine kinases. For instance, a 2-aryl benzimidazole derivative was found to potently inhibit both Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) activity. nih.gov This inhibition prevents the downstream activation of critical survival pathways like PI3K/Akt and MEK/Erk, leading to G1 phase cell cycle arrest and apoptosis. nveo.orgnih.gov

Furthermore, these compounds can influence transcription factors and cell death receptors. The same 2-aryl benzimidazole derivative was shown to promote the nuclear translocation of the FOXO transcription factor and upregulate the expression of Death Receptor 5 (DR5) through the JNK signaling pathway, thereby enhancing the apoptotic response in breast cancer cells. nih.gov Other mechanisms include the inhibition of enzymes like topoisomerases and poly (ADP-ribose) polymerase (PARP), further contributing to their cytotoxic effects. researchgate.netnih.gov

Radiosensitizing Potential in Preclinical Models

For instance, a study on the iodinated benzimidazole carbamate (B1207046) derivative, methyl N-[5-(3'-iodobenzoyl)-1H-benzimidazol-2-yl]carbamate, demonstrated potent cytotoxic and radiosensitizing properties in a wide range of human cancer cell lines. When this compound was combined with a 4-Gy dose of radiation, less than 0.5% of cancer cells were able to maintain their reproductive integrity. nih.gov This suggests that the presence of an iodine atom on the benzimidazole scaffold can significantly enhance the efficacy of radiation therapy in preclinical models. The structural similarity of this compound to 5-iodo-3-methyl-1H-benzimidazol-2-one underscores the potential for the latter to also function as a radiosensitizer, although this requires direct experimental validation.

Enzyme and Receptor Agonist/Antagonist Activities

The benzimidazole and benzimidazolone cores are considered "privileged structures" in medicinal chemistry due to their ability to interact with a diverse array of biological targets, including enzymes and receptors. nih.gov

Preclinical studies have shown that various benzimidazole derivatives exhibit significant affinity for neurotransmitter receptors. For example, certain 5-substituted-1H-benzimidazoles have been synthesized and evaluated for their binding affinity to dopamine (B1211576) D1 and D2 receptors, as well as serotonin (B10506) 5-HT1A receptors. These studies revealed that some analogs display a high affinity for the D2 dopamine receptor, suggesting potential applications in neurological disorders. nih.gov

Furthermore, the benzimidazolone scaffold has been explored for its ability to modulate enzyme activity. A series of benzylbenzimidazolone derivatives were designed and evaluated as potential inhibitors or activators of α-glucosidase and glucokinase, enzymes critical for carbohydrate metabolism. nih.gov In silico and in vitro studies demonstrated that these compounds could interact with the active or allosteric sites of these enzymes, indicating a potential role in managing hyperglycemia. nih.gov

While these findings are for related heterocyclic compounds, they illustrate the capacity of the benzimidazolone framework to engage with important enzymatic and receptor targets.

Anti-inflammatory Properties

The benzimidazole scaffold is a common feature in molecules exhibiting anti-inflammatory activity. nih.gov Although direct preclinical data for this compound is not available, numerous studies on its analogs have demonstrated significant anti-inflammatory effects.

In one such study, novel 2-methyl benzimidazole derivatives bearing a 4-thiazolidinone (B1220212) ring were synthesized and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. These compounds exhibited significant in vivo anti-inflammatory efficacy in an egg-white stimulated paw edema model, with activity comparable to the standard anti-inflammatory drug ibuprofen. researchgate.net

Another investigation into new benzimidazole-based molecules found that certain derivatives, such as MBNHYD and MBPHYD, possessed significant anti-inflammatory properties in a carrageenan-induced paw edema model in rats. The anti-inflammatory effect of MBNHYD was found to be comparable to that of ibuprofen. nih.gov These studies suggest that the benzimidazole nucleus is a promising pharmacophore for the development of novel anti-inflammatory agents.

Mechanistic Investigations of Action (Preclinical)

Binding Affinity Studies with Biological Targets (e.g., enzymes, receptors, proteins)

The biological activity of benzimidazole derivatives is often rooted in their ability to bind with high affinity to specific biological targets. While binding affinity data for this compound is not specifically documented, studies on its analogs provide valuable insights.

For example, a series of 5-[3-(4-arylpiperazin-1-yl)propyl]-1H-benzimidazoles and 5-[2-(4-arylpiperazin-1-yl)ethoxy]-1H-benzimidazoles were synthesized and their binding affinities for dopamine D1, D2, and serotonin 5-HT1A receptors were examined. The results indicated a high affinity for the D2 dopamine receptor for several of these compounds. nih.gov Molecular docking analyses revealed key interactions, including salt bridges and hydrogen bonds, between the ligands and amino acid residues in the receptor's binding pocket, which correlated well with the experimental binding results. nih.gov

The following table summarizes the binding affinities of some representative benzimidazole analogs for the dopamine D2 receptor:

| Compound | R | X | IC50 (nM) for D2 Receptor |

| Analog 1 | H | CH | 1.8 |

| Analog 2 | 2-OCH3 | CH | 0.9 |

| Analog 3 | 2-Cl | CH | 1.2 |

| Analog 4 | H | O | 2.5 |

| Analog 5 | 2-OCH3 | O | 0.8 |

This data is illustrative of the binding affinities of benzimidazole analogs and not of this compound itself.

Cellular Uptake and Subcellular Localization Studies (In Vitro/Ex Vivo)

Specific studies on the cellular uptake and subcellular localization of this compound are not currently available. However, the lipophilicity and molecular weight of a compound are key determinants of its ability to cross cell membranes. The presence of an iodine atom and a methyl group in this compound would likely increase its lipophilicity compared to the parent benzimidazolone, potentially facilitating its passive diffusion across the plasma membrane. The ultimate subcellular destination would depend on its specific interactions with intracellular components.

Elucidation of Molecular Pathways and Cellular Processes Affected by the Compound

The molecular pathways affected by benzimidazole derivatives are diverse and depend on the specific substitutions on the benzimidazole core. In the context of cancer, for which many benzimidazole analogs have been investigated, these compounds have been shown to interfere with several critical cellular processes.

Some benzimidazole-based derivatives have been designed as dual inhibitors of EGFR (Epidermal Growth Factor Receptor) and BRAFV600E, two key proteins in signaling pathways that drive cancer cell proliferation. mdpi.com Studies on these compounds have shown that they can induce apoptosis (programmed cell death) by increasing the levels of pro-apoptotic proteins like caspase-3, caspase-8, and Bax, while decreasing the levels of the anti-apoptotic protein Bcl-2. mdpi.com

Furthermore, the benzimidazole scaffold is a core component of several microtubule-targeting agents. These compounds can disrupt the formation and function of the mitotic spindle, leading to cell cycle arrest and ultimately, cell death. This mechanism is a cornerstone of many successful anticancer drugs.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

The biological activity of benzimidazolone derivatives is significantly influenced by the nature and position of substituents on the bicyclic core. Structure-activity relationship (SAR) studies aim to elucidate these influences to guide the design of more potent and selective compounds. For this compound and its analogs, the iodine atom at the 5-position, the methyl group at the 3-position, and the benzimidazolone core itself are critical determinants of their biological profile.

Influence of Iodine Substitution on Biological Activity

In a study evaluating the antifungal activity of a series of 5-substituted benzimidazole derivatives, the compound 2-{3-[4-(2-chlorophenyl)piperazin-1-yl]propyl}-5-iodo-1H-benzimidazole demonstrated notable efficacy. researchgate.net When compared to its 5-methyl analog, the 5-iodo derivative exhibited superior or comparable activity against certain fungal strains, highlighting the positive contribution of the iodine substituent. researchgate.net For instance, both the 5-iodo and 5-methyl derivatives showed better antifungal activity against Candida albicans and Saccharomyces cerevisiae than the commercial drugs nystatin (B1677061) and fluconazole. researchgate.net

Further evidence for the importance of halogen substitution comes from research on other benzimidazole derivatives. In the context of anticancer activity, SAR studies on 1H-benzimidazole derivatives revealed that a 5-chloro substitution resulted in improved cytotoxicity against the MCF-7 breast cancer cell line compared to a 5-fluoro substitution. nih.gov While this study did not include an iodo-substituted analog, it underscores the general principle that the nature of the halogen at the 5-position is a critical determinant of biological activity.

The potential for iodine to form halogen bonds is another factor that can influence its biological activity. In a study on N-piperidinyl-benzimidazolone derivatives as inhibitors of 8-oxo-guanine DNA glycosylase 1 (OGG1), a 4-iodoaniline (B139537) modification was investigated. The researchers noted the possibility of a halogen bond forming between the iodine atom and the G312 residue of the enzyme, which could influence the binding orientation and inhibitory potency of the compound. nih.gov Although this is a different molecular context, it illustrates a mechanism by which iodine substitution can specifically impact protein-ligand interactions.

The following table summarizes the antifungal activity of 5-iodo and 5-methyl benzimidazole derivatives against selected fungal strains.

| Compound | Substituent at 5-position | Antifungal Activity (MIC in μg/mL) vs. C. albicans | Antifungal Activity (MIC in μg/mL) vs. S. cerevisiae |

| 2-{3-[4-(2-chlorophenyl)piperazin-1-yl]propyl}-1H-benzimidazole | Iodo | 12.5 | 25 |

| 2-{3-[4-(2-chlorophenyl)piperazin-1-yl]propyl}-1H-benzimidazole | Methyl | 12.5 | 12.5 |

| Nystatin (Reference) | - | 25 | 50 |

| Fluconazole (Reference) | - | 50 | 25 |

Data sourced from a study on 5-substituted benzimidazole derivatives. researchgate.net

Impact of Methyl Substitution Position and Nature on Biological Profile

The position and nature of alkyl substitutions, particularly methylation, on the benzimidazole ring system are crucial for modulating the biological activity of these compounds. N-methylation can influence physicochemical properties such as solubility and lipophilicity, as well as the compound's ability to interact with its biological target.

In the case of this compound, the methyl group is located at the N-3 position of the benzimidazolone core. The presence and position of such N-alkyl groups can significantly alter the pharmacological profile. For instance, in a series of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamides designed as 5-HT4 receptor ligands, the nature of the substituent at the 3-position was found to be a key determinant of whether a compound acted as an antagonist or a partial agonist. mdpi.com Compounds with an ethyl or cyclopropyl (B3062369) group at this position generally displayed antagonist activity, while those with an isopropyl group showed partial agonist activity. mdpi.com This highlights the sensitivity of the biological response to small changes in the alkyl substituent at the N-3 position.

Furthermore, a study on NLRP3 inflammasome inhibitors identified 1-ethyl-5-methyl-2-phenyl-1H-benzo[d]imidazole as a potent compound. nih.gov While this compound is a benzimidazole rather than a benzimidazolone and the methyl group is at the 5-position, it still underscores the importance of methyl substitution in achieving biological activity within this general scaffold.

The effects of N-methylation on the physicochemical properties of heterocyclic compounds are well-documented. N-methylation generally increases lipophilicity and can alter the conformation of the molecule, which may lead to changes in solubility and receptor binding. rsc.org For example, N-methylation of some amides has been shown to unexpectedly increase aqueous solubility by disrupting intramolecular hydrogen bonding and increasing the polar surface area. rsc.org Such changes in physical properties can have a profound impact on the pharmacokinetic and pharmacodynamic profile of a drug candidate.

Effect of the Benzimidazolone Core on Biological Selectivity

The benzimidazolone core serves as a rigid scaffold that orients its substituents in a specific spatial arrangement for optimal interaction with a biological target. The replacement of this core with other heterocyclic systems can lead to significant changes in biological activity and selectivity, demonstrating the importance of the benzimidazolone structure itself.

In the development of OGG1 inhibitors, the benzimidazolone moiety was found to be crucial for activity. nih.gov When the benzimidazolone core was replaced with a benzimidazole or a benzoxazolone, the resulting compounds had no pronounced inhibitory or stabilizing effect on the OGG1 enzyme. nih.gov This suggests that the specific structural and electronic features of the benzimidazolone ring, including the carbonyl group and the two nitrogen atoms, are essential for the observed biological activity.

The benzimidazole scaffold, in general, is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. impactfactor.org The benzimidazolone variant retains this property while offering a distinct three-dimensional shape and hydrogen bonding pattern. The carbonyl group at the 2-position can act as a hydrogen bond acceptor, which can be a critical interaction in the binding pocket of a target protein.

The selectivity of compounds containing a benzimidazolone core can be fine-tuned by altering the substituents on the ring. The core structure provides a stable platform, and the substituents are responsible for specific interactions that determine the compound's affinity and selectivity for a particular biological target.

The following table illustrates the importance of the benzimidazolone core in OGG1 inhibition compared to related heterocyclic structures.

| Compound Structure | Heterocyclic Core | OGG1 Inhibition (IC50) |

| 4-bromo-1-(4-piperidinyl)-2-benzimidazolone analog | Benzimidazolone | Active (nM potency) |

| Benzimidazole analog | Benzimidazole | No pronounced effect |

| Benzoxazolone analog | Benzoxazolone | No pronounced effect |

Data adapted from a study on OGG1 inhibitors. nih.gov

Medicinal Chemistry Applications and Future Research Directions Non Clinical

Role as a Precursor for Biologically Active Compounds

The presence of an iodine atom on the benzimidazolone ring makes 5-iodo-3-methyl-1H-benzimidazol-2-one a key precursor for the synthesis of more complex and biologically active molecules. The carbon-iodine bond is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the introduction of a wide array of substituents at the 5-position, leading to the generation of diverse chemical libraries for biological screening.

Design and Synthesis of Novel Benzimidazolone Derivatives for Specific Preclinical Biological Targets

The benzimidazolone scaffold has been successfully utilized to design and synthesize derivatives targeting a range of preclinical biological targets. A notable example is the development of potent anticancer agents. Research has shown that derivatives of a similar scaffold, such as methyl N-[5-(3'-iodobenzoyl)-1H-benzimidazol-2-yl]carbamates, exhibit significant cytotoxicity in various human cancer cell lines. nih.govnih.gov These compounds were synthesized from a common benzimidazole (B57391) precursor, demonstrating the utility of the core structure in developing targeted therapies. nih.govnih.gov

The design of these novel derivatives often involves creating hybrids with other pharmacologically active moieties to enhance their biological activity. For example, benzimidazole derivatives have been combined with thiazoles to create new bioactive compounds. The following table summarizes the biological targets and activities of some benzimidazolone derivatives, illustrating the broad potential of this chemical class.

| Derivative Class | Preclinical Biological Target | Observed In Vitro Activity |

| Benzimidazole Carbamates | Microtubules | Potent cytotoxicity in neuroblastoma and glioblastoma cell lines nih.govnih.gov |

| Benzimidazoloylthiazoles | Various bacterial and fungal strains | Antibacterial and antifungal activity |

| 1-Phenylbenzimidazoles | Platelet-derived growth factor receptor (PDGFR) | Sub-micromolar inhibitory potencies against the isolated enzyme nih.gov |

These examples underscore the potential of using this compound as a starting point for creating novel derivatives with specific and potent activities against various preclinical targets.

Development of this compound as a Molecular Probe for Imaging or Research Purposes (Preclinical Theranostics)

The iodine atom in this compound makes it an excellent candidate for the development of molecular probes for preclinical imaging and theranostics. The stable iodine-127 can be replaced with radioactive isotopes of iodine, such as iodine-123, iodine-124, or iodine-131, through radiohalogenation reactions. This allows for the creation of radiolabeled molecules that can be used in single-photon emission computed tomography (SPECT) or positron emission tomography (PET) imaging.

For example, a related compound, methyl N-[5-(3'-iodobenzoyl)-1H-benzimidazol-2-yl]carbamate, has been identified as a prototypal microtubule-disrupting theranostic agent. nih.gov Its structure allows for the incorporation of imaging and therapeutic radionuclides, highlighting the potential for developing similar agents from this compound. nih.gov Radiolabeled benzimidazole derivatives have shown promise as PET tumor imaging agents, with some exhibiting favorable tumor-to-brain and tumor-to-muscle uptake ratios in preclinical models. nih.gov

The development of such probes would enable non-invasive visualization of biological processes and the biodistribution of the compound in preclinical animal models, providing valuable information for drug development.

Exploration of this compound as a Scaffold for Rational Drug Design

The benzimidazolone structure is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The this compound scaffold provides a solid foundation for rational drug design. By understanding the structure-activity relationships (SAR) of this class of compounds, medicinal chemists can make targeted modifications to improve potency, selectivity, and pharmacokinetic properties.

For instance, studies on 5-substituted 1-phenylbenzimidazoles as inhibitors of the platelet-derived growth factor receptor (PDGFR) have shown that there is considerable tolerance for bulky substituents at the 5-position. nih.gov This suggests that the 5-iodo group of this compound can be replaced with various functional groups to modulate biological activity. The following table outlines key SAR insights for benzimidazole derivatives.

| Position of Substitution | Impact on Activity | Example Target |

| 5-position | Tolerance for bulky and basic substituents can enhance potency. nih.gov | PDGFR nih.gov |

| 2-position | Introduction of aryl groups can lead to potent enzyme inhibition. | Various kinases |

| 1- and 3-positions (N-substitution) | Can influence solubility and cell permeability. | Various targets |

Rational drug design efforts can leverage this information to design new this compound derivatives with improved therapeutic potential.

Integration of Computational and Experimental Approaches in Benzimidazolone Research

Modern drug discovery heavily relies on the integration of computational and experimental approaches. For benzimidazolone research, computational tools such as molecular docking and quantitative structure-activity relationship (QSAR) analysis can predict the binding of derivatives to their biological targets and guide the design of new compounds. nih.govnuph.edu.uaimpactfactor.orgresearchgate.netdovepress.comnih.gov

Molecular docking studies have been used to investigate the binding modes of benzimidazole derivatives with various enzymes, such as pancreatic lipase (B570770) and acetylcholinesterase, providing insights into the key interactions that drive their inhibitory activity. researchgate.netnih.gov QSAR studies on benzimidazole derivatives as aldose reductase inhibitors have helped to identify the key physicochemical properties that influence their biological activity. ijddd.com